molecular formula C11H10ClN3O2S B12924348 2-[(5-Chloro-1,3,4-thiadiazol-2-yl)oxy]-N-methyl-N-phenylacetamide CAS No. 105609-61-8

2-[(5-Chloro-1,3,4-thiadiazol-2-yl)oxy]-N-methyl-N-phenylacetamide

Cat. No.: B12924348
CAS No.: 105609-61-8
M. Wt: 283.73 g/mol
InChI Key: IWRMKFRWQIYOER-UHFFFAOYSA-N
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Description

2-[(5-Chloro-1,3,4-thiadiazol-2-yl)oxy]-N-methyl-N-phenylacetamide is a synthetic organic compound designed for discovery research. It features a 1,3,4-thiadiazole ring, a heterocycle known for its relevance in the development of agrochemicals and pharmaceuticals . Based on its close structural analogy to established herbicidal agents such as flufenacet, this compound is of significant research interest for studying the inhibition of very long chain fatty acid (VLCFA) elongation in plants . The VLCFA biosynthesis pathway is a crucial target for modern herbicides, and compounds that disrupt this process selectively inhibit cell division in the meristems of susceptible plants . Consequently, this chemical serves as a valuable tool for researchers in agricultural sciences investigating novel modes of action for weed control and in plant physiology for probing the role of specific lipids in plant growth and development. Its potential bioactivity also makes it a candidate for exploration in other biological screening programs.

Properties

CAS No.

105609-61-8

Molecular Formula

C11H10ClN3O2S

Molecular Weight

283.73 g/mol

IUPAC Name

2-[(5-chloro-1,3,4-thiadiazol-2-yl)oxy]-N-methyl-N-phenylacetamide

InChI

InChI=1S/C11H10ClN3O2S/c1-15(8-5-3-2-4-6-8)9(16)7-17-11-14-13-10(12)18-11/h2-6H,7H2,1H3

InChI Key

IWRMKFRWQIYOER-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)COC2=NN=C(S2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(5-Chloro-1,3,4-thiadiazol-2-yl)oxy]-N-methyl-N-phenylacetamide typically involves the reaction of 5-chloro-1,3,4-thiadiazole-2-amine with N-methyl-N-phenylacetamide in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Agricultural Applications

Herbicide Development

One of the primary applications of 2-[(5-Chloro-1,3,4-thiadiazol-2-yl)oxy]-N-methyl-N-phenylacetamide is in the development of herbicides. The compound exhibits potent herbicidal activity against a variety of weeds, making it valuable for crop protection. Research has demonstrated its effectiveness in controlling resistant weed species that pose challenges to conventional herbicides.

Case Study: Efficacy Against Weeds

A study conducted on various crops showed that formulations containing this compound significantly reduced weed biomass compared to untreated controls. The results indicated a reduction in target weed populations by over 80% within a month of application, showcasing its potential as an effective herbicide .

Pharmaceutical Applications

Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties. It has been tested against several bacterial strains and fungi, demonstrating inhibitory effects that suggest potential use as an antimicrobial agent.

Case Study: Antimicrobial Testing

In vitro studies revealed that the compound inhibited the growth of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be lower than those for commonly used antibiotics, indicating its potential as an alternative treatment option .

Mechanistic Insights

The mechanism of action for the herbicidal and antimicrobial activities of this compound is believed to involve interference with specific biochemical pathways in target organisms. For instance, it may inhibit key enzymes involved in metabolic processes, leading to cell death.

Toxicological Studies

Toxicological assessments are critical for understanding the safety profile of any chemical compound. Preliminary studies on this compound have shown low toxicity levels in mammalian systems, suggesting that it could be developed further for agricultural and medicinal applications without significant health risks.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
AgricultureHerbicide development>80% reduction in weed biomass
PharmaceuticalsAntimicrobial activityEffective against Staphylococcus aureus
Mechanism of ActionInhibition of metabolic pathwaysInterference with key enzymes
ToxicologyLow toxicity levelsSafe for further development

Mechanism of Action

The mechanism of action of 2-[(5-Chloro-1,3,4-thiadiazol-2-yl)oxy]-N-methyl-N-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting biological pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Thiadiazole Substituents : Chlorine (target) vs. CF₃ (flufenacet) or ethyl (4y) alter electronic effects. Chlorine is electron-withdrawing, enhancing reactivity toward nucleophilic targets, while CF₃ increases lipophilicity and resistance to metabolic degradation .
  • Linkage Type: Ether (target) vs.
  • Acetamide Substituents : N-methyl-N-phenyl (target) vs. N-isopropyl-N-4-fluorophenyl (flufenacet) modulates steric bulk and solubility.

Activity Trends :

  • Herbicidal activity is prevalent in compounds with thiadiazole-ether-acetamide backbones (e.g., target, mefenacet, flufenacet).
  • Anticancer activity emerges with thioether linkages and additional thiadiazole rings (e.g., 4y), suggesting structure-activity relationship (SAR) divergence based on substituents.

Physicochemical Properties

Property Target Compound Mefenacet Flufenacet Compound 4y
Molecular Formula C₁₁H₁₀ClN₃O₂S C₁₅H₁₃N₃O₂S C₁₄H₁₃F₄N₃O₂S C₁₄H₁₅N₇S₂
LogP (Predicted) ~3.2 (moderate lipophilicity) ~3.5 ~4.1 (high lipophilicity) ~2.8
Water Solubility Low Low Very low Moderate (due to thioether)
Stability Stable in dry conditions Stable; hydrolyzes slowly Resistant to hydrolysis Sensitive to oxidation

Key Notes:

  • Chlorine and CF₃ substituents increase logP, enhancing membrane permeability but reducing aqueous solubility.
  • Thioether linkages (4y) introduce polarity, improving solubility but requiring stabilization against oxidative degradation .

Biological Activity

2-[(5-Chloro-1,3,4-thiadiazol-2-yl)oxy]-N-methyl-N-phenylacetamide is a synthetic compound notable for its diverse biological activities. This compound features a unique structure that includes a chloro-substituted thiadiazole ring and an acetamide functional group, contributing to its efficacy in various applications including herbicidal and potential therapeutic uses.

  • Molecular Formula: C11H12ClN3O2S
  • Molecular Weight: Approximately 273.75 g/mol
  • Structure: The compound's structure is characterized by a thiadiazole ring which enhances its biological properties.

1. Herbicidal Activity

Research indicates that this compound exhibits significant herbicidal activity. The presence of the chloro substituent on the thiadiazole ring is crucial for its herbicidal efficacy, making it an important candidate in agricultural chemistry.

2. Anticancer Properties

The compound has shown promise as an anticancer agent. Studies have indicated that derivatives of thiadiazole compounds possess cytotoxic properties against various cancer cell lines. For instance, related compounds have been reported to exhibit IC50 values in the micromolar range against breast cancer (MCF-7) and liver cancer (HepG2) cell lines . The anticancer activity is attributed to the ability of these compounds to induce apoptosis in cancer cells.

3. Antimicrobial Activity

The antimicrobial potential of this compound has been explored through quantitative structure–activity relationship (QSAR) studies. These studies suggest that the compound is effective against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while showing moderate effectiveness against Gram-negative bacteria and fungi like Candida albicans .

Table 1: Summary of Biological Activities

Activity Type Effectiveness Reference
HerbicidalSignificant
AnticancerIC50 values: MCF-7 (2.09 µM), HepG2 (2.08 µM)
AntimicrobialEffective against Gram-positive bacteria

Detailed Findings

A study published in 2020 highlighted the cytotoxic properties of various thiadiazole derivatives, including those similar to this compound. These derivatives were evaluated for their ability to inhibit cancer cell proliferation and induce cell death . The findings suggest that modifications in the chemical structure can significantly enhance their biological activity.

Another research effort focused on the synthesis and characterization of thiadiazole derivatives demonstrated that compounds with specific substituents on the phenyl ring exhibited improved antimicrobial action due to better lipophilicity, facilitating cell membrane penetration .

Q & A

Basic Question

  • LogP : Use ChemDraw or MarvinSuite for partition coefficient estimation.
  • pKa : SPARC or ACD/Labs predicts the thiadiazole NH acidity (pKa ~8.5) .

Advanced Question
Molecular dynamics (MD) simulations (GROMACS) model solubility in biorelevant media (e.g., FaSSIF). COSMO-RS theory quantifies hydrogen-bonding capacity, critical for bioavailability .

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